N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
This compound belongs to the class of benzo-fused pyrimidothiazine derivatives, characterized by a thioacetamide linker and a 5,5-dioxido sulfone group. The structure includes a 2,5-dimethylphenyl group attached to the acetamide nitrogen and a 4-methylbenzyl substituent on the pyrimidothiazine ring.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-9-12-21(13-10-18)16-32-24-7-5-4-6-22(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-23-14-19(2)8-11-20(23)3/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRGHYRNPJIDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neurotropic activities.
Chemical Structure and Properties
The compound's structure consists of a thiazin moiety linked to a dimethylphenyl group and an acetamide functional group. Its intricate structure suggests potential interactions with various biological targets.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 372.49 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- Thiazole Derivatives : A series of thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics such as vancomycin .
- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Lines Tested : Studies have utilized A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines to evaluate cytotoxicity and anti-proliferative effects .
- Results : The compound exhibited dose-dependent cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) analysis revealed that modifications in the thiazine ring significantly influenced anticancer efficacy .
Neurotropic Activity
In addition to antimicrobial and anticancer properties, the compound has been evaluated for neurotropic effects:
- Dual Action : Some derivatives have shown dual-action properties as anticonvulsants and anxiolytics. For example, certain compounds demonstrated lower effective doses (ED50) compared to established treatments like ethosuximide .
Case Study 1: Antimicrobial Efficacy
A study focusing on the synthesis of thiazole derivatives reported that compounds similar to this compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with specific substitutions exhibited enhanced activity against drug-resistant strains .
Case Study 2: Anticancer Potential
Research conducted on the anticancer properties of related compounds indicated significant inhibition of cell proliferation in A549 cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
*Calculated based on molecular formula.
Key Observations :
- Substituents like the 2,5-dimethylphenyl group enhance lipophilicity, contrasting with the polar acetyl group in CAS 1115408-66-6, which may improve aqueous solubility .
- Compound 12’s pyrimidoquinazoline core demonstrates a distinct heterocyclic system, leading to a higher melting point (268–269°C) due to rigid planar geometry .
Inferred Pharmacological Profiles
- Target Compound : The 4-methylbenzyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or JAK kinases), while the thioacetamide linker could modulate redox activity.
- Compound 11a : The 5-methylfuran moiety implies possible anti-inflammatory or antimicrobial activity, as furan derivatives are known for biofilm disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
